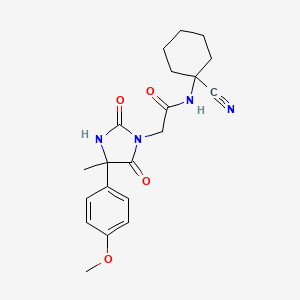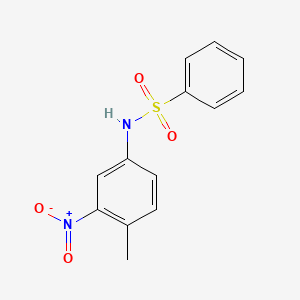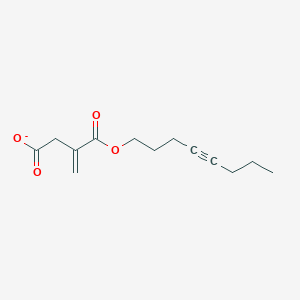
4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions starting from commercially available precursorsThe final step involves the alkylation of the pyrazole-thiophene intermediate with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)morpholine
- 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine exhibits unique properties due to the presence of the piperidine ring, which can enhance its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C13H17N3S/c1-10-8-13(11-4-7-17-9-11)15-16(10)12-2-5-14-6-3-12/h4,7-9,12,14H,2-3,5-6H2,1H3 |
InChI Key |
BTHDQXJXZDHBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCNCC2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


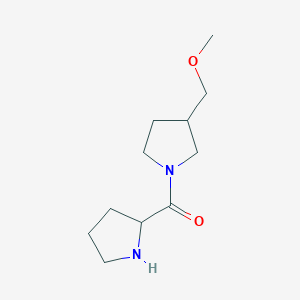
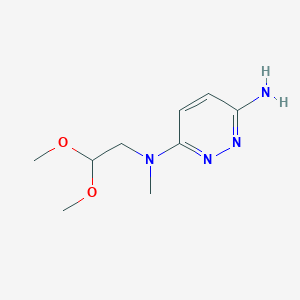
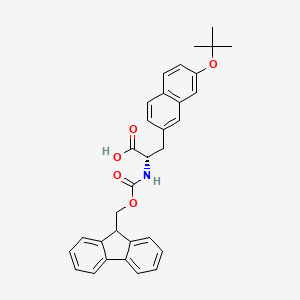
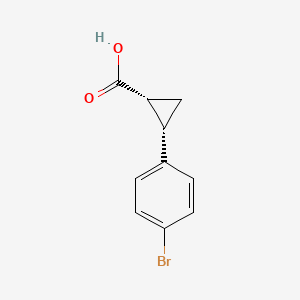
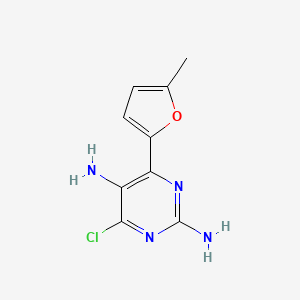
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
